molecular formula C20H21ClN2O3S B4194828 3-(anilinosulfonyl)-N-bicyclo[2.2.1]hept-2-yl-4-chlorobenzamide

3-(anilinosulfonyl)-N-bicyclo[2.2.1]hept-2-yl-4-chlorobenzamide

Cat. No. B4194828
M. Wt: 404.9 g/mol
InChI Key: CCSBNJLTBXZIMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(anilinosulfonyl)-N-bicyclo[2.2.1]hept-2-yl-4-chlorobenzamide, also known as ABT-639, is a potent and selective T-type calcium channel blocker. It has been extensively studied for its potential therapeutic applications in various diseases, including neuropathic pain, epilepsy, and hypertension.

Mechanism of Action

3-(anilinosulfonyl)-N-bicyclo[2.2.1]hept-2-yl-4-chlorobenzamide selectively blocks T-type calcium channels, which are involved in the generation and transmission of pain signals. By blocking these channels, this compound reduces the excitability of neurons and reduces the transmission of pain signals. This mechanism of action is believed to underlie the analgesic and anticonvulsant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of neurons in the dorsal horn of the spinal cord, which is involved in the processing of pain signals. It has also been shown to reduce the release of glutamate, a neurotransmitter involved in the transmission of pain signals. In addition, this compound has been shown to reduce blood pressure in animal models of hypertension.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(anilinosulfonyl)-N-bicyclo[2.2.1]hept-2-yl-4-chlorobenzamide is its selectivity for T-type calcium channels. This selectivity allows for more precise targeting of these channels, reducing the risk of off-target effects. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to maintain therapeutic concentrations in vivo.

Future Directions

There are several future directions for research on 3-(anilinosulfonyl)-N-bicyclo[2.2.1]hept-2-yl-4-chlorobenzamide. One area of research is the development of more potent and selective T-type calcium channel blockers. Another area of research is the development of novel delivery systems that can improve the pharmacokinetic properties of this compound. Finally, there is a need for further research on the therapeutic potential of this compound in various diseases, including neuropathic pain, epilepsy, and hypertension.
Conclusion:
In conclusion, this compound is a potent and selective T-type calcium channel blocker that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the selective blocking of T-type calcium channels, which reduces the excitability of neurons and reduces the transmission of pain signals. While this compound has several advantages, such as its selectivity for T-type calcium channels, it also has limitations, such as its relatively short half-life. Further research is needed to fully explore the therapeutic potential of this compound in various diseases.

Scientific Research Applications

3-(anilinosulfonyl)-N-bicyclo[2.2.1]hept-2-yl-4-chlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been neuropathic pain. This compound has been shown to effectively reduce pain in animal models of neuropathic pain. It has also been studied for its potential use in the treatment of epilepsy. This compound has been shown to have anticonvulsant effects in animal models of epilepsy.

properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-4-chloro-3-(phenylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3S/c21-17-9-8-15(20(24)22-18-11-13-6-7-14(18)10-13)12-19(17)27(25,26)23-16-4-2-1-3-5-16/h1-5,8-9,12-14,18,23H,6-7,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSBNJLTBXZIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(anilinosulfonyl)-N-bicyclo[2.2.1]hept-2-yl-4-chlorobenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(anilinosulfonyl)-N-bicyclo[2.2.1]hept-2-yl-4-chlorobenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(anilinosulfonyl)-N-bicyclo[2.2.1]hept-2-yl-4-chlorobenzamide
Reactant of Route 4
Reactant of Route 4
3-(anilinosulfonyl)-N-bicyclo[2.2.1]hept-2-yl-4-chlorobenzamide
Reactant of Route 5
Reactant of Route 5
3-(anilinosulfonyl)-N-bicyclo[2.2.1]hept-2-yl-4-chlorobenzamide
Reactant of Route 6
Reactant of Route 6
3-(anilinosulfonyl)-N-bicyclo[2.2.1]hept-2-yl-4-chlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.